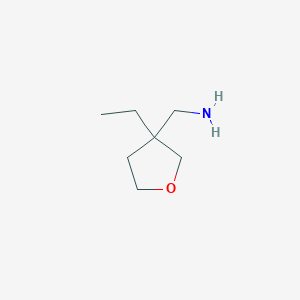
(3-Ethyloxolan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyloxolan-3-yl)methanamine is an organic compound with the molecular formula C6H13NO. It is a derivative of oxolane, featuring an ethyl group and a methanamine group attached to the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxolan-3-yl)methanamine typically involves the reaction of oxolane derivatives with amine groups. One common method is the reductive amination of 3-ethyloxolane-3-carbaldehyde using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (3-Ethyloxolan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces oxides or ketones.
Reduction: Yields more saturated derivatives.
Substitution: Forms various substituted amines.
Scientific Research Applications
(3-Ethyloxolan-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Ethyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing biochemical pathways. Its unique structure allows it to act as a ligand, binding to enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
- (Tetrahydrofuran-3-yl)methanamine
- (3-Methoxyoxolan-3-yl)methanamine
- (3-Furanmethanamine, tetrahydro-)
Comparison: (3-Ethyloxolan-3-yl)methanamine is unique due to its ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can affect its solubility, boiling point, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
1158760-31-6 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3-ethyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-2-7(5-8)3-4-9-6-7/h2-6,8H2,1H3 |
InChI Key |
PFXSONMLECXXAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















